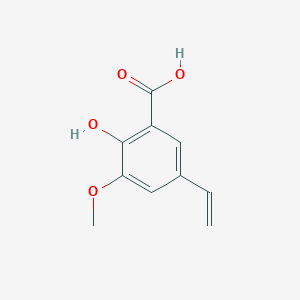

2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

5-ethenyl-2-hydroxy-3-methoxybenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h3-5,11H,1H2,2H3,(H,12,13) |

InChI Key |

BBDYPZZSJDWORT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxy-3-methoxy-5-vinylbenzoic acid CAS 1370712-42-7

In-Depth Technical Guide: 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid (CAS 1370712-42-7) in Advanced Polymer Synthesis and Bioconjugation

Executive Summary

In the landscape of advanced macromolecular engineering and bioconjugation, highly functionalized styrenic building blocks are critical for developing stimuli-responsive materials and targeted therapeutics. This compound (CAS 1370712-42-7) is a multi-orthogonal monomer structurally analogous to lignin-derived biobased molecules like 4-vinyl guaiacol[1]. Featuring a polymerizable vinyl group, a reactive carboxylic acid, a tunable phenolic hydroxyl, and a sterically influential methoxy group, this molecule offers an exceptional platform for synthesizing complex, functionalized architectures.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this monomer, elucidate the causality behind its handling and polymerization, and provide self-validating experimental protocols for its use in Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization and downstream bioconjugation.

Structural Profiling and Physicochemical Properties

Understanding the baseline physicochemical parameters of this compound is the first step in designing reproducible experimental workflows. Due to the high reactivity of the styrenic double bond, commercial supplies are heavily stabilized to prevent auto-polymerization during storage[2].

| Property | Specification / Value |

| Chemical Name | This compound |

| CAS Number | 1370712-42-7 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Core Motif | Substituted p-vinylphenol / Styrenic derivative |

| Commercial Stabilizer | 95% mix with tert-butylcatechol (TBC)[2] |

| Key pKa Values (Approx.) | Carboxylic Acid: ~3.5 |

Mechanistic Insights: The Orthogonal Reactivity of a Multi-Faceted Monomer

The true value of this monomer lies in its orthogonal reactivity. However, this multi-functionality introduces specific mechanistic challenges that must be managed through precise chemical logic.

The Para-Vinylphenol Motif and Radical Delocalization

The C5 vinyl group is positioned para to the C2 phenolic hydroxyl group. In free-radical polymerization, unprotected phenols can act as weak inhibitors or chain transfer agents. If a radical forms on the phenolic oxygen, it is highly resonance-stabilized by the para-vinyl group, leading to retardation of the polymerization kinetics[1]. This is precisely why commercial batches are stabilized with TBC, an aggressive radical scavenger[2]. For controlled polymerizations (like RAFT), the TBC must be strictly removed, and the phenolic OH often requires transient protection (e.g., via silylation) to achieve high molecular weights and low dispersity (Đ)[1].

Carboxylic Acid and Phenolic Hydroxyl Orthogonality

The C1 carboxylic acid provides a direct handle for post-polymerization modification. Unlike ATRP, where acidic protons can coordinate with and poison the copper catalyst, RAFT polymerization is entirely metal-free and highly tolerant of free carboxylic acids[3]. Once polymerized, these pendant carboxyl groups can be utilized for EDC/NHS amidation, while the phenolic hydroxyl groups can be leveraged for their intrinsic antioxidant (radical-scavenging) properties or pH-responsive swelling behavior in hydrogels[4].

Caption: Orthogonal reactivity pathways of this compound.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality and an analytical checkpoint.

Protocol A: Controlled RAFT Polymerization

We utilize RAFT over other Reversible Deactivation Radical Polymerizations (RDRP) because it is highly compatible with "More Activated Monomers" (MAMs) like styrenics and does not require the protection of the carboxylic acid[5].

Step 1: Monomer Purification (TBC Removal)

-

Action: Dissolve the monomer in a minimal amount of THF and pass it through a short column of basic alumina.

-

Causality: TBC will aggressively scavenge propagating radicals, causing unpredictable induction periods or complete polymerization failure[2]. Basic alumina selectively binds the highly acidic catechol stabilizer while allowing the monomer to elute.

Step 2: Phenol Protection (Recommended for High MW)

-

Action: React the purified monomer with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.

-

Causality: Masking the phenol prevents chain transfer to the oxygen, eliminating the weak inhibition effect inherent to para-vinylphenols[1].

Step 3: RAFT Polymerization

-

Action: Combine the protected monomer, a trithiocarbonate Chain Transfer Agent (CTA) such as CPDB, and AIBN (Initiator) in a Schlenk tube at a molar ratio of [M]:[CTA]:[I] = 100:1:0.1. Subject the mixture to three freeze-pump-thaw cycles. Heat to 70°C for 12 hours.

-

Causality: Freeze-pump-thaw degassing is mandatory. Ambient oxygen will form stable peroxyl radicals with the styrenic propagating species, terminating the living chain[6].

-

Self-Validation: Analyze an aliquot via ¹H NMR. The disappearance of the vinylic protons at δ 5.2–5.7 ppm confirms conversion. Gel Permeation Chromatography (GPC) should reveal a monomodal peak with Đ < 1.2.

Caption: Step-by-step workflow for RAFT polymerization and subsequent bioconjugation.

Protocol B: Post-Polymerization Bioconjugation via EDC/NHS

Once the polymer is isolated (and the phenol optionally deprotected using TBAF), the pendant carboxylic acids can be conjugated to amine-bearing biomolecules (e.g., targeting peptides)[7].

Step 1: Carboxyl Activation

-

Action: Dissolve the polymer in 0.1 M MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and NHS relative to the target substitution degree. Stir for 15 minutes.

-

Causality: EDC chemistry is highly pH-dependent. A slightly acidic pH (6.0) is required to protonate the O-acylisourea intermediate, stabilizing it long enough for NHS to attack and form the amine-reactive NHS-ester[7].

Step 2: Amine Coupling

-

Action: Rapidly adjust the pH to 7.4 using 10X PBS, or add the target primary amine dissolved in a basic buffer. Stir at room temperature for 2 hours.

-

Causality: While activation requires acidic conditions, the coupling step requires a basic environment. The primary amine must be deprotonated (free base form) to act as a potent nucleophile against the NHS-ester[7].

-

Self-Validation: Perform FTIR spectroscopy on the purified, lyophilized conjugate. A successful reaction is validated by the shift from the carboxylic acid C=O stretch (~1700 cm⁻¹) to the distinct Amide I and Amide II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, respectively.

Applications in Advanced Therapeutics and Biomaterials

The unique architecture of poly(this compound) opens several advanced application avenues:

-

Smart Drug Delivery Vehicles: The dual presence of a carboxylic acid and a phenol creates a polymer with a broad, multi-stage buffering capacity. This enables the design of nanoparticles that swell or disassemble in response to the specific pH gradients found in tumor microenvironments or endosomes.

-

MOF Modulation: Polymeric versions of vinylbenzoic acids act as highly efficient, sub-stoichiometric modulators for the synthesis of Metal-Organic Frameworks (e.g., UiO-66). The dense array of carboxylates on the polymer chain controls the nucleation and crystal growth of the MOF nanoparticles far more effectively than small-molecule modulators like acetic acid[3].

-

Antioxidant Macromolecules: The 2-hydroxy-3-methoxy motif is a potent radical scavenger. When incorporated into biomaterials or hydrogels, it can actively quench Reactive Oxygen Species (ROS), reducing inflammation in tissue engineering applications[4].

References

-

[7] Hermanson, G. T. (2013). Bioconjugate Techniques, Third Edition. Academic Press / Elsevier. Available at: [Link]

-

[6] Nanoengineering with RAFT polymers: from nanocomposite design to applications. Royal Society of Chemistry. Available at: [Link]

-

[3] Polyacids as Modulators for the Synthesis of UiO-66. Australian Journal of Chemistry. Available at: [Link]

-

[1] 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. National Institutes of Health (PMC). Available at: [Link]

-

[4] 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Available at: [Link]

-

[5] Moad, G., Rizzardo, E., & Thang, S. H. (2009). Universal (Switchable) RAFT Agents. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS:1370712-42-7, this compound-毕得医药 [bidepharm.com]

- 3. connectsci.au [connectsci.au]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Bioconjugate Techniques - Greg T. Hermanson - Google ブックス [books.google.co.jp]

An In-Depth Technical Guide to 5-vinyl-o-vanillic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-vinyl-o-vanillic acid is a derivative of o-vanillic acid, a phenolic compound of interest in various scientific fields. The introduction of a vinyl group to the aromatic ring of o-vanillic acid presents intriguing possibilities for its application as a monomer in polymer synthesis, a building block in organic synthesis, and a scaffold for the development of novel therapeutic agents. The vinyl functional group offers a reactive handle for a variety of chemical transformations, including polymerization, click chemistry, and further functionalization, thereby expanding the chemical space accessible from the vanillic acid core.

This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and a proposed synthetic route for 5-vinyl-o-vanillic acid. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel aromatic compounds.

Chemical Structure and Nomenclature

5-vinyl-o-vanillic acid, systematically named 2-hydroxy-3-methoxy-5-vinylbenzoic acid, possesses a benzene ring substituted with a carboxylic acid group, a hydroxyl group, a methoxy group, and a vinyl group. The "o" in o-vanillic acid indicates that the hydroxyl group is ortho (at position 2) to the carboxylic acid group. The vinyl group is located at the 5-position of the aromatic ring.

Caption: Chemical structure of 5-vinyl-o-vanillic acid.

Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C10H10O4 | Addition of a C2H2 unit to the formula of o-vanillic acid (C8H8O4). |

| Molecular Weight | 194.18 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Similar to other phenolic acids. |

| Melting Point | Expected to be in the range of 150-180 °C | The introduction of a vinyl group may disrupt the crystal lattice of o-vanillic acid (m.p. ~153 °C), potentially lowering the melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate. | The carboxylic acid and hydroxyl groups contribute to some water solubility, while the aromatic ring and vinyl group enhance solubility in organic solvents. |

| pKa | ~4-5 for the carboxylic acid; ~9-10 for the phenolic hydroxyl group. | Similar to other substituted benzoic acids and phenols. |

Proposed Synthesis of 5-vinyl-o-vanillic acid

The synthesis of 5-vinyl-o-vanillic acid can be approached through the vinylation of a suitably protected o-vanillic acid derivative. A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, which are well-established methods for forming carbon-carbon bonds.[1][2][3] The following protocol outlines a potential multi-step synthesis starting from o-vanillic acid.

Experimental Protocol: Proposed Synthesis via Heck Reaction

This protocol is a proposed synthetic route and would require optimization of reaction conditions.

Step 1: Protection of the Phenolic Hydroxyl and Carboxylic Acid Groups of o-Vanillic Acid

The acidic protons of the hydroxyl and carboxylic acid groups can interfere with the cross-coupling reaction and should be protected. The hydroxyl group can be protected as a methyl ether, and the carboxylic acid can be converted to its methyl ester.

-

Materials: o-vanillic acid, dimethyl sulfate, potassium carbonate, methanol, sulfuric acid, acetone, and appropriate workup and purification reagents.

-

Procedure:

-

To a solution of o-vanillic acid in acetone, add an excess of potassium carbonate.

-

Slowly add dimethyl sulfate to the suspension at room temperature and stir for 24 hours.

-

Filter the reaction mixture and evaporate the solvent.

-

Dissolve the crude product in methanol and add a catalytic amount of concentrated sulfuric acid.

-

Reflux the solution for 4-6 hours.

-

Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting methyl 2,3-dimethoxybenzoate by column chromatography.

-

Step 2: Halogenation of the Protected o-Vanillic Acid Derivative

Introduction of a halogen, such as bromine, at the 5-position is necessary for the subsequent Heck reaction.

-

Materials: Methyl 2,3-dimethoxybenzoate, N-bromosuccinimide (NBS), acetic acid, and appropriate workup and purification reagents.

-

Procedure:

-

Dissolve methyl 2,3-dimethoxybenzoate in acetic acid.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture in the dark for 12-16 hours.

-

Pour the reaction mixture into water and extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting methyl 5-bromo-2,3-dimethoxybenzoate by recrystallization or column chromatography.

-

Step 3: Heck Vinylation

The vinyl group is introduced via a palladium-catalyzed coupling of the brominated intermediate with a vinylating agent, such as ethylene gas or a vinylboronic acid derivative.[4][5]

-

Materials: Methyl 5-bromo-2,3-dimethoxybenzoate, ethylene gas (or vinylboronic acid pinacol ester), palladium(II) acetate, a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and a solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a degassed solution of methyl 5-bromo-2,3-dimethoxybenzoate in the chosen solvent, add palladium(II) acetate, the phosphine ligand, and the base.

-

Bubble ethylene gas through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, or add the vinylboronic acid pinacol ester and stir at the elevated temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter through a pad of celite, and remove the solvent under reduced pressure.

-

Purify the crude product, methyl 2,3-dimethoxy-5-vinylbenzoate, by column chromatography.

-

Step 4: Deprotection

The protecting groups are removed to yield the final product, 5-vinyl-o-vanillic acid.

-

Materials: Methyl 2,3-dimethoxy-5-vinylbenzoate, a demethylating agent (e.g., boron tribromide or hydrobromic acid), and a hydrolyzing agent (e.g., lithium hydroxide), and appropriate workup and purification reagents.

-

Procedure:

-

For demethylation, dissolve the protected compound in a suitable solvent (e.g., dichloromethane) and cool to -78 °C. Slowly add a solution of boron tribromide. Allow the reaction to warm to room temperature and stir for several hours.

-

For hydrolysis of the ester, dissolve the compound in a mixture of THF and water and add lithium hydroxide. Stir at room temperature until the reaction is complete.

-

Quench the reaction carefully with water and acidify the aqueous layer with dilute HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, 5-vinyl-o-vanillic acid, by recrystallization or preparative HPLC.

-

Caption: Proposed synthetic workflow for 5-vinyl-o-vanillic acid.

Potential Applications in Research and Drug Development

While specific studies on 5-vinyl-o-vanillic acid are scarce, its chemical structure suggests several potential areas of application:

-

Polymer Chemistry: The vinyl group makes it a suitable monomer for the synthesis of functional polymers. These polymers could find applications in coatings, adhesives, and biomedical materials.

-

Organic Synthesis: As a bifunctional molecule with a reactive vinyl group and a modifiable carboxylic acid/phenol system, it can serve as a versatile building block for the synthesis of more complex molecules.

-

Drug Development: Vanillic acid and its derivatives have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7][8] The introduction of a vinyl group could modulate these activities or introduce new pharmacological properties. The vinyl moiety can also be used as a handle for bioconjugation or for the synthesis of Michael acceptors, which are known to interact with biological nucleophiles.

Conclusion

5-vinyl-o-vanillic acid represents a promising yet underexplored molecule with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its chemical structure, predicted properties, and a plausible synthetic pathway. The proposed synthesis, leveraging established methodologies like the Heck reaction, offers a clear route for its preparation in the laboratory. Further research into the synthesis, characterization, and evaluation of the biological and material properties of 5-vinyl-o-vanillic acid is warranted to fully unlock its potential.

References

- Yamaguchi, M., Kido, Y., Hayashi, A., & Hirama, M. (1998). Ortho-Vinylation Reaction of Phenols with Ethyne. The Journal of Organic Chemistry, 63(21), 7298-7305.

- Yamaguchi, M. (1998). Direct vinylation reaction of phenols. Pure and Applied Chemistry, 70(5), 1091-1096.

- Busto, E., Simon, R. C., Richter, N., & Kroutil, W. (2015). para‐Vinylation of Unprotected Phenols by a Biocatalytic Cascade.

- Yamaguchi, M., Kido, Y., Hayashi, A., & Hirama, M. (1998). Ortho-Vinylation Reaction of Phenols with Ethyne. The Journal of Organic Chemistry, 63(21), 7298-7305.

- Gooßen, L. J., & Paetzold, J. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43.

- Wang, C., Li, X., & Li, X. (2018). Ru-catalysed C (sp2)–H vinylation/annulation of benzoic acids and alkynes: rapid access to medium-sized lactones.

- ResearchGate. (n.d.). Au‐catalysed vinylation of phenol using vinyl acetate as the vinylating... Retrieved February 27, 2026, from https://www.researchgate.

- Wikipedia. (2024, February 20). Vanillic acid. Retrieved February 27, 2026, from https://en.wikipedia.org/wiki/Vanillic_acid

- ResearchGate. (n.d.). Structure of vanillic acid. Retrieved February 27, 2026, from https://www.researchgate.net/figure/Structure-of-vanillic-acid_fig1_327173612

- Chemical Review and Letters. (2023). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 6(1), 1-14.

- ResearchGate. (2017, October 12). Use of Aromatic Acid Anhydrides as Arylation Agents in the Heck Reaction. Retrieved February 27, 2026, from https://www.researchgate.

- Organic Syntheses. (n.d.). vanillic acid. Retrieved February 27, 2026, from http://www.orgsyn.org/demo.aspx?prep=cv4p0980

- Rosazza, J. P., Huang, Z., Dostal, L., Volm, T., & Rousseau, B. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 61(10), 3798-3800.

- Liu, C., & Szostak, M. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Letters, 22(18), 7172-7177.

- Organic Synthesis. (n.d.). Heck Coupling. Retrieved February 27, 2026, from https://www.organic-synthesis.org/root/organic-reactions/coupling-reactions/heck-coupling

- Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Juboori, A. M. (2023). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Scientific Reports, 13(1), 1-13.

- de Vries, J. G. (2000). Heck Reactions without Salt Formation: Aromatic Carboxylic Anhydrides as Arylating Agents.

- Wang, H., & Glorius, F. (2014). Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Geminal-Substituted Vinyl Acetates: Synthesis of 3-Substituted Isocoumarins. The Journal of Organic Chemistry, 79(24), 12348-12355.

- Pearl, I. A. (1947). U.S. Patent No. 2,414,119. Washington, DC: U.S.

- MedChemExpress. (n.d.). Vanillic acid. Retrieved February 27, 2026, from https://www.medchemexpress.com/vanillic-acid.html

- Beletskaya, I. P., & Cheprakov, A. V. (2017).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 27, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling

- Wikipedia. (2024, February 19). Suzuki reaction. Retrieved February 27, 2026, from https://en.wikipedia.org/wiki/Suzuki_reaction

- Preprints.org. (2025, June 24). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. Retrieved February 27, 2026, from https://www.preprints.org/manuscript/202506.1384/v1

- Chemister. (n.d.). Vanillic Acid. Retrieved February 27, 2026, from https://chemister.

- National Institute of Standards and Technology. (n.d.). Vanillic acid. In NIST Chemistry WebBook. Retrieved February 27, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C121346

- The Royal Society of Chemistry. (2022, May 20). CHAPTER 20: Suzuki Reactions. In Greener Organic Transformations. Retrieved February 27, 2026, from https://pubs.rsc.org/en/content/chapter/bk9781839162198-00155/9781839162198-00155

- ChemicalBook. (n.d.). 121-34-6(Vanillic acid) Product Description. Retrieved February 27, 2026, from https://www.chemicalbook.com/ProductDescription_US_121-34-6.htm

- CymitQuimica. (n.d.). CAS 121-34-6: Vanillic acid. Retrieved February 27, 2026, from https://www.cymitquimica.com/cas/121-34-6

- Li, J., et al. (2020).

- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 27, 2026, from https://myers.chemistry.harvard.

- National Center for Biotechnology Information. (n.d.). Vanillic Acid. In PubChem Compound Database. Retrieved February 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/Vanillic_acid

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. CAS 121-34-6: Vanillic acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide on the Biological Activity of Vinyl-Substituted Salicylic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid, a cornerstone of medicinal chemistry, serves as a foundational scaffold for a multitude of therapeutic agents. The introduction of a vinyl (-CH=CH₂) group to this privileged structure creates a novel class of derivatives with significantly altered electronic properties, lipophilicity, and steric profiles. This modification opens new avenues for enhancing biological activity and exploring novel mechanisms of action. This guide provides a comprehensive technical overview of the biological activities of vinyl-substituted salicylic acid derivatives, focusing on their anti-inflammatory and anticancer potential. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug design and development efforts.

Introduction: The Rationale for Vinyl Substitution

Salicylic acid and its derivatives, most notably acetylsalicylic acid, are renowned for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] These effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[[“]][4] However, the therapeutic utility of traditional salicylates can be limited by factors such as gastrointestinal side effects and the need for high doses.[5]

Chemical modification of the salicylic acid scaffold is a proven strategy to enhance potency, selectivity, and pharmacokinetic properties.[6] The introduction of a vinyl group is a particularly compelling modification for several reasons:

-

Electronic Effects: The vinyl group is an electron-withdrawing group that can modulate the acidity of the carboxylic acid and the nucleophilicity of the phenolic hydroxyl group, potentially influencing binding interactions with target proteins.

-

Increased Lipophilicity: The addition of the hydrocarbon vinyl moiety increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[7]

-

Metabolic Handle: The double bond of the vinyl group can serve as a site for metabolic reactions, potentially leading to the formation of active metabolites or influencing the drug's half-life.

-

Covalent Modification Potential: Under specific conditions, the vinyl group can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition.

This guide will explore how these chemical features translate into tangible biological activities, with a focus on inflammation and oncology.

Key Biological Activities

Anti-inflammatory and Analgesic Effects

The primary and most studied activity of salicylic acid derivatives is their ability to mitigate inflammation. This action is multifaceted, involving both COX-dependent and COX-independent pathways.[[“]][4] Vinyl substitution can enhance these properties. The core mechanisms include:

-

Inhibition of Prostaglandin Synthesis: Like their parent compound, vinyl-substituted salicylates are expected to inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[[“]] Studies on various salicylate derivatives have shown that modifications to the benzene ring can significantly alter COX inhibitory potency and selectivity.[5][8]

-

Modulation of NF-κB Signaling: Salicylates are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[[“]][9][10] This inhibition prevents the nuclear translocation of NF-κB, a key step in its activation.[9] Structural modifications, such as adding substituents to the salicylic acid ring, have been shown to enhance this NF-κB inhibitory activity.[11]

Anticancer Properties

The link between chronic inflammation and cancer is well-established, providing a strong rationale for investigating anti-inflammatory agents as potential anticancer drugs. Salicylic acid derivatives have demonstrated promising anticancer activities through several mechanisms:[[“]][13]

-

Induction of Apoptosis: Salicylates can trigger programmed cell death (apoptosis) in cancer cells. This can occur through the induction of endoplasmic reticulum (ER) stress and the upregulation of pro-apoptotic proteins.[[“]][14]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, often at the G1 phase. This is achieved by downregulating key cell cycle regulators like cyclin A2 and CDK2.[[“]]

-

Inhibition of Key Signaling Pathways: Beyond NF-κB, salicylates can interfere with other signaling pathways crucial for cancer cell survival and proliferation, such as the mTOR pathway.[13]

Studies have shown that salicylic acid derivatives can exert cytotoxic effects against various cancer cell lines, including cervical cancer (HeLa) and melanoma.[14][15] The enhanced lipophilicity of vinyl-substituted derivatives may improve their penetration into solid tumors, potentially increasing their efficacy.

Mechanisms of Action: A Deeper Dive

The biological effects of vinyl-substituted salicylic acids are rooted in their interaction with specific molecular targets. The primary mechanisms are detailed below.

Modulation of Cyclooxygenase (COX) Enzymes

The most recognized mechanism for salicylates is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).[[“]] While aspirin irreversibly inhibits COX through acetylation, salicylic acid itself is a reversible, competitive inhibitor.[4] The introduction of a vinyl group can influence the binding affinity and selectivity of the derivative for the COX active site.

Interference with the NF-κB Signaling Pathway

The NF-κB pathway is a central hub for inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals (like LPS or TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.[9] Salicylates inhibit this pathway, preventing IκBα degradation and keeping NF-κB locked in the cytoplasm.[9][10]

The diagram below illustrates the NF-κB signaling pathway and the point of inhibition by salicylic acid derivatives.

Caption: NF-κB signaling pathway and inhibition by vinyl-salicylic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of salicylic acid derivatives is highly dependent on their chemical structure.[6] The position of the vinyl group and the presence of other substituents on the aromatic ring are critical determinants of efficacy.

-

Position of the Vinyl Group: Substitution at the C4 or C5 position of the salicylic acid ring is common. The precise location affects the molecule's geometry and electronic distribution, which in turn influences its interaction with target enzymes.

-

Other Substituents: Adding other functional groups, such as halogens (e.g., chlorine, fluorine), can dramatically impact activity. For example, halogenation at the C5 position has been shown to increase NF-κB inhibitory activity.[11] Electron-withdrawing groups on the ring generally tend to increase anti-inflammatory potency.[6]

The following table summarizes hypothetical SAR data for a series of vinyl-salicylic acid derivatives, illustrating how structural changes can affect biological activity.

| Compound ID | Vinyl Position | Other Substituent | COX-2 Inhibition (IC₅₀, µM) | NF-κB Inhibition (IC₅₀, µM) |

| VSA-01 | C5 | None | 15.5 | 25.0 |

| VSA-02 | C4 | None | 22.1 | 35.8 |

| VSA-03 | C5 | 3-Chloro | 8.2 | 12.4 |

| VSA-04 | C5 | 3-Methyl | 18.9 | 30.1 |

| VSA-05 | C5 | 3,5-Dichloro | 2.5 | 5.7 |

| Salicylic Acid | N/A | None | > 100 | 85.0 |

| Celecoxib | N/A | N/A | 0.04 | > 100 |

Data are hypothetical and for illustrative purposes.

Core Experimental Protocols

Evaluating the biological activity of novel compounds requires robust and validated assays. The following protocols provide step-by-step methodologies for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the potency and selectivity of a compound in inhibiting the two main COX isoforms.

Rationale: This is the primary screening assay to confirm the canonical mechanism of action for an anti-inflammatory salicylate derivative. Comparing IC₅₀ values for COX-1 and COX-2 reveals the compound's selectivity, which is a critical factor for predicting potential gastrointestinal side effects.

Methodology:

-

Reagents & Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening kit, test compounds, known inhibitors (e.g., Aspirin, Celecoxib) as controls.

-

Compound Preparation: Prepare a stock solution of the vinyl-salicylic acid derivative in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Assay Procedure (96-well plate format): a. To each well, add 150 µL of reaction buffer. b. Add 10 µL of heme. c. Add 10 µL of either COX-1 or COX-2 enzyme. d. Add 10 µL of the diluted test compound or control. e. Incubate the plate at 37°C for 10 minutes. f. Initiate the reaction by adding 10 µL of arachidonic acid. g. Incubate for 2 minutes at 37°C. h. Add 20 µL of saturated stannous chloride solution to stop the reaction. i. Read the absorbance at 590 nm using a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration compared to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression analysis.

-

Controls:

-

Negative Control: DMSO (vehicle) only.

-

Positive Controls: A non-selective inhibitor (e.g., Aspirin) and a COX-2 selective inhibitor (e.g., Celecoxib).

-

Cell-Based NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit NF-κB activation within a cellular context.

Rationale: This assay moves beyond purified enzymes to assess the compound's effect on a complex signaling pathway in living cells. It provides a more physiologically relevant measure of anti-inflammatory activity.

Methodology:

-

Cell Line: Use a stable cell line (e.g., HEK293 or HCT116) transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).[11]

-

Cell Culture and Plating: a. Culture the reporter cells under standard conditions (37°C, 5% CO₂). b. Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of the vinyl-salicylic acid derivative or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour. b. Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

Luciferase Measurement: a. Remove the culture medium. b. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: a. Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTT assay) to control for cytotoxicity. b. Calculate the percentage of inhibition relative to the stimulated (TNF-α/LPS) control. c. Determine the IC₅₀ value as described for the COX assay.

-

Controls:

-

Unstimulated Control: Cells treated with vehicle only.

-

Stimulated Control: Cells treated with vehicle + TNF-α/LPS.

-

Positive Control: Cells treated with a known NF-κB inhibitor + TNF-α/LPS.

-

The workflow for this assay is visualized below.

Caption: Experimental workflow for the cell-based NF-κB reporter assay.

Cytotoxicity Assessment (MTT Assay)

This protocol assesses the general toxicity of the compound to cells, which is crucial for interpreting activity data.

Rationale: It is essential to distinguish between a compound's specific biological activity (e.g., anti-inflammatory) and its general cytotoxicity. A compound that simply kills cells will appear active in many assays. This assay provides a crucial counter-screen.

Methodology:

-

Cell Line: Use a relevant cell line, such as RAW264.7 macrophages for inflammation studies or a cancer cell line (e.g., HeLa, B16F10) for oncology studies.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the vinyl-salicylic acid derivative for 24-48 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. d. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. e. Read the absorbance at 570 nm.

-

Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Determine the CC₅₀ (cytotoxic concentration 50%) or GI₅₀ (growth inhibition 50%) value.

Future Perspectives and Conclusion

Vinyl-substituted salicylic acid derivatives represent a promising class of compounds with tunable biological activities. The vinyl moiety serves as a valuable chemical handle for modifying the parent scaffold's electronic and pharmacokinetic properties, leading to enhanced anti-inflammatory and potential anticancer effects. Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the structure to achieve higher selectivity for COX-2 over COX-1 to minimize gastrointestinal toxicity.

-

Exploring Covalent Inhibition: Designing derivatives where the vinyl group can act as a targeted Michael acceptor for irreversible inhibition of specific targets like IKK or certain caspases.

-

In Vivo Evaluation: Progressing lead compounds from in vitro assays to preclinical animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models) to assess efficacy and safety.

-

Broadening Therapeutic Applications: Investigating the potential of these derivatives in other areas where inflammation and cellular proliferation are key, such as neurodegenerative diseases and cardiovascular conditions.[16]

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, vinyl-substituted salicylic acids can be developed into next-generation therapeutics that build upon the storied legacy of their parent compound.

References

- Mechanism of action of a lipophilic derivative of salicylic acid on normal skin. PubMed.

- Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simul

- What is the mechanism of action of salicylic acid in the body?. Consensus.

- Salicylic Acid: Synthetic Strategies and Their Biological Activities.

- What are the potential anticancer properties of salicylic acid?. Consensus.

- Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simul

- The Beneficial Biological Properties of Salicylic Acid. De Gruyter.

- In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. SciAlert.

- Salicylate activity. 3. Structure relationship to systemic acquired resistance. PubMed.

- Synthesis of new salicylic acid derivatives with potential bioactivity.

- Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. PubMed.

- Structure activity relationships (SAR) of Salicylates. Medicinal Chemistry Lectures Notes.

- A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. PubMed.

- Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. PubMed.

- Salicylic acid as a topical anti-inflamm

- Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. ecancer.

- Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis. PubMed.

- Salicylanilides and Their Anticancer Properties. MDPI.

- Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activ

Sources

- 1. researchgate.net [researchgate.net]

- 2. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 3. consensus.app [consensus.app]

- 4. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 5. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 7. Mechanism of action of a lipophilic derivative of salicylic acid on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. us.typology.com [us.typology.com]

- 11. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. mdpi.com [mdpi.com]

- 14. Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

- 16. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer [ecancer.org]

2-hydroxy-3-methoxy-5-vinylbenzoic acid vs. ferulic acid derivatives

Technical Assessment: 2-Hydroxy-3-Methoxy-5-Vinylbenzoic Acid (HMVBA) vs. Ferulic Acid Architectures

Part 1: Executive Technical Summary

This guide provides a structural and functional analysis of This compound (HMVBA) (CAS 1370712-42-7) in direct comparison to Ferulic Acid (4-hydroxy-3-methoxycinnamic acid).

While Ferulic Acid represents the gold standard for natural phenylpropanoid antioxidants, HMVBA represents a distinct, rigidified salicylate scaffold . The critical divergence lies in the substitution pattern: Ferulic acid is a para-hydroxy cinnamate, whereas HMVBA is an ortho-hydroxy benzoic acid (salicylate) with a vinyl "warhead" at the C5 position.

Key Technical Thesis: HMVBA acts as a bioisostere of the decarboxylated ferulic acid metabolite (4-vinylguaiacol) but re-functionalized with a carboxyl group in the ortho position. This modification introduces intramolecular hydrogen bonding (the "Salicylate Effect"), significantly altering lipophilicity, pKa, and metal-chelating potential compared to the open-chain ferulic acid derivatives.

Part 2: Structural & Physicochemical Divergence

The biological utility of these two molecules is dictated by their electronic and steric environments.

Comparative Physicochemical Profile

| Feature | Ferulic Acid (Reference) | HMVBA (Target) | Impact on Bioactivity |

| Core Scaffold | Phenylpropanoid (C6-C3) | Benzoic Acid (C6-C1) | HMVBA is more compact; higher ligand efficiency (LE). |

| OH Position | Para (4-OH) | Ortho (2-OH) | Critical: 2-OH forms intramolecular H-bond with COOH. |

| Unsaturation | Propenyl (conjugated chain) | Vinyl (directly on ring) | HMVBA vinyl group is a reactive styrene handle for polymerization or covalent docking. |

| pKa (COOH) | ~4.5 | ~2.9 (Predicted) | HMVBA is more acidic due to the ortho-effect and inductive stabilization. |

| Lipophilicity | Moderate (LogP ~1.5) | Higher (LogP ~2.1) | Intramolecular H-bonding in HMVBA masks polarity, increasing membrane permeability. |

| Redox Potential | High (Phenoxy radical stable) | High (Vinyl is para to OH) | Both stabilize radicals, but HMVBA adds metal chelation capacity. |

The "Salicylate Effect" in HMVBA

In Ferulic acid, the 4-OH is free to donate hydrogen bonds to solvent or receptors. In HMVBA, the 2-OH is "locked" in a 6-membered ring interaction with the carbonyl oxygen of the carboxylic acid.

-

Consequence: This reduces water solubility but enhances passive diffusion across lipid bilayers.

-

Pharmacology: This motif (2-hydroxy-3-methoxy) is structurally homologous to o-vanillin and salicylates, suggesting potential anti-inflammatory (COX/LOX inhibition) and antiseptic properties distinct from the antioxidant-primary role of ferulic acid.

Part 3: Mechanistic SAR & Reactivity

The Vinyl Group: Stability vs. Reactivity

The 5-vinyl group in HMVBA is electronically coupled to the 2-hydroxyl group (they are para to each other).

-

Resonance Stabilization: Upon hydrogen atom abstraction (antioxidant action), the resulting phenoxy radical at C2 is resonance-stabilized by the vinyl group at C5. This mimics the stabilization seen in Ferulic acid (where the propenyl chain stabilizes the 4-phenoxy radical).

-

Synthetic Utility: The vinyl group serves as a "styrene" monomer. HMVBA can be used to synthesize functionalized polystyrenes with intrinsic antimicrobial or antioxidant activity, unlike ferulic acid which typically requires modification to prevent decarboxylation during polymerization.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting between HMVBA and Ferulic Acid based on the desired pharmacological outcome.

Figure 1: SAR Decision Matrix comparing HMVBA and Ferulic Acid based on chelation, antioxidant mechanism, and reactivity requirements.

Part 4: Experimental Protocols

To validate the distinction between these scaffolds, the following protocols assess their antioxidant capacity and vinyl-group reactivity.

Protocol A: Differential Lipophilic Antioxidant Assay

Rationale: Standard aqueous DPPH assays favor Ferulic acid. This protocol uses a biphasic system to demonstrate the advantage of HMVBA's lipophilicity (Salicylate effect).

-

Preparation:

-

Prepare a DPPH stock solution (100 µM) in octanol (lipid mimic).

-

Dissolve HMVBA and Ferulic Acid (Standards) in methanol at 1 mM.

-

-

Biphasic Partitioning:

-

In a 2 mL vial, add 1 mL of DPPH/octanol.

-

Add 100 µL of the methanolic antioxidant solution.

-

Vortex vigorously for 30 seconds to allow partitioning.

-

-

Measurement:

-

Centrifuge at 2000 x g for 1 min to separate phases.

-

Measure Absorbance of the octanol phase at 517 nm immediately (

). -

Compare to control (

).

-

-

Calculation:

-

Expected Result: HMVBA should show superior scavenging in the octanol phase compared to Ferulic Acid due to higher partition coefficient (

).

-

Protocol B: Vinyl Group Reactivity (Thiol-Ene Click Test)

Rationale: To verify if the 5-vinyl group in HMVBA acts as a reactive handle (unlike the conjugated propenyl of ferulic acid which is less reactive to radical addition without catalysis).

-

Reagents:

-

Substrate: HMVBA (1 eq).

-

Thiol: Glutathione or Mercaptoethanol (1.5 eq).

-

Initiator: AIBN (0.1 eq) or UV light (365 nm).

-

Solvent: Acetonitrile/Water (1:1).

-

-

Reaction:

-

Mix reagents in a quartz cuvette (for UV) or sealed tube (for thermal).

-

Irradiate (30 min) or Heat (70°C, 2 hrs).

-

-

Analysis (LC-MS):

-

Monitor for the disappearance of the vinyl protons (multiplet at 5.0–6.8 ppm) via H-NMR or mass shift (+Thiol Mass) via LC-MS.

-

Interpretation: Successful adduct formation confirms HMVBA as a candidate for covalent drug design (targeting cysteine residues) or polymer functionalization.

-

Part 5: Biosynthetic & Synthetic Context

HMVBA is structurally related to the degradation products of lignin. Understanding its origin aids in sourcing and purity analysis.

Figure 2: Relationship between Ferulic Acid and HMVBA. HMVBA is effectively a carboxylated derivative of the ferulic acid metabolite 4-vinylguaiacol.

Part 6: References

-

Chemical Identity & Availability:

-

Scaffold Analysis (Salicylate vs. Cinnamate):

-

Title: Structure-Activity Relationship (SAR) of Some Benzoic Acid Derivatives.

-

Source: IOMC World (Journal of Drug Metabolism & Toxicology).

-

URL: [Link]

-

-

Antioxidant Mechanism (Thermodynamics):

-

Biological Relevance of the Motif:

-

Title: Synthesis and SAR of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors.

-

Source: Journal of Medicinal Chemistry (NIH/PubMed).

-

URL: [Link]

-

Sources

Unlocking the Antioxidant Potential of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid: A Mechanistic and Methodological Guide

Executive Summary

In the landscape of drug development and advanced materials, identifying novel antioxidant pharmacophores is critical for mitigating oxidative stress-related pathologies. This technical whitepaper evaluates the theoretical and practical antioxidant properties of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid (HMVBA) (CAS: 1370712-42-7)[1].

As an application scientist, I approach this molecule not merely as a chemical catalog entry, but as a highly functionalized, multi-modal antioxidant. Structurally, HMVBA is a masterclass in molecular design, merging three distinct antioxidant motifs: a guaiacol core (ortho-methoxy phenol), a para-vinyl extension , and a salicylate configuration (ortho-carboxy phenol). This guide deconstructs the structure-activity relationships (SAR) of HMVBA and provides self-validating, field-proven protocols to quantify its efficacy.

Structural Rationale & Mechanistic Pathways (SAR)

To understand how to test HMVBA, we must first understand why it works. The molecule theoretically outperforms standard phenolic acids by operating across multiple thermodynamic and kinetic pathways.

The Guaiacol Motif: HAT and SET Kinetics

The 2-hydroxy-3-methoxy configuration is the primary engine for radical scavenging. Phenolic antioxidants neutralize reactive oxygen species (ROS) primarily via[2].

-

Causality : The electron-donating nature of the 3-methoxy group significantly lowers the O-H Bond Dissociation Enthalpy (BDE) of the adjacent phenolic hydroxyl group, facilitating rapid proton donation (HAT)[3].

-

Once the hydrogen is donated, the resulting phenoxyl radical is stabilized by resonance and the steric hindrance of the methoxy group, preventing the molecule from becoming a pro-oxidant[4][5].

The Para-Vinyl Extension: Resonance and Lipophilicity

The 5-vinyl group, situated para to the phenolic hydroxyl, provides critical extended π-conjugation.

-

Causality : Drawing parallels from , the vinyl group allows the unpaired electron of the phenoxyl radical to delocalize extensively, drastically increasing radical stability[6].

-

Furthermore, the vinyl moiety enhances the compound's lipophilicity. This grants HMVBA superior antioxidant capacity in lipid-rich environments (e.g., cellular membranes and oil-in-water emulsions) compared to highly polar precursors, while also demonstrating the ability to [7][8].

The Salicylate Core: Transition Metal Chelation

The spatial arrangement of the 1-carboxylic acid and 2-hydroxyl groups mimics salicylic acid, acting as a potent bidentate chelator.

-

Causality : Free transition metals (like Fe²⁺ and Cu⁺) catalyze the Fenton reaction, generating highly destructive hydroxyl radicals (HO•). By sequestering these metals,[9]. Metal-salicylate complexes themselves have also demonstrated elevated radical scavenging activities compared to free ligands[10][11].

Preclinical Evaluation Protocols

To validate these theoretical mechanisms, researchers must employ a self-validating experimental workflow. The following protocols are designed to isolate and quantify specific antioxidant modalities, ensuring robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Protocol A: Thermodynamic Radical Scavenging (ORAC & DPPH)

Objective : Differentiate between HAT and SET capacities. Causality : The DPPH assay primarily measures SET (with some HAT overlap), while the [12]. Running both provides a complete thermodynamic profile.

Step-by-Step Methodology :

-

Preparation : Prepare 10 mM stock solutions of HMVBA, Trolox (positive control), and Ferulic acid (comparative control) in HPLC-grade methanol.

-

DPPH Assay (SET/HAT) :

-

Mix 100 µL of sample dilutions (1–100 µM) with 100 µL of 0.2 mM DPPH• solution in a 96-well plate.

-

Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 517 nm and calculate IC₅₀ values.

-

-

ORAC Assay (HAT) :

-

Mix 25 µL of sample with 150 µL of 10 nM fluorescein in phosphate buffer (pH 7.4). Incubate at 37°C for 15 minutes.

-

Rapidly inject 25 µL of 240 mM AAPH (a peroxyl radical generator).

-

Monitor fluorescence decay (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes. Calculate the Area Under the Curve (AUC) relative to the Trolox standard.

-

Protocol B: Transition Metal Chelation (Ferrozine Assay)

Objective : Validate the iron-chelating capability of the salicylate core. Causality : Ferrozine forms a magenta complex with free Fe²⁺. If HMVBA successfully chelates Fe²⁺, the absorbance of the ferrozine-Fe²⁺ complex will decrease. EDTA serves as the internal self-validating control.

Step-by-Step Methodology :

-

Mix 100 µL of HMVBA dilutions with 50 µL of 2 mM FeCl₂.

-

Incubate for 5 minutes at room temperature to allow complexation.

-

Add 50 µL of 5 mM ferrozine to initiate the colorimetric reaction.

-

Incubate for 10 minutes, then measure absorbance at 562 nm. Calculate % chelation relative to the EDTA standard.

Protocol C: Cellular Antioxidant Activity & Nrf2 Activation

Objective : Assess intracellular ROS scavenging and biological pathway activation. Causality : Cell-free assays ignore bioavailability. Using a DCFDA cellular ROS assay paired with Western Blotting ensures the compound is biologically active and triggers the Nrf2/ARE pathway.

Step-by-Step Methodology :

-

Cell Culture : Seed HepG2 cells at 1x10⁴ cells/well in a 96-well plate.

-

Pre-treatment : Treat cells with non-toxic concentrations of HMVBA (e.g., 5, 10, 20 µM) for 24 hours.

-

ROS Induction : Wash cells with PBS, load with 10 µM DCFDA for 30 min, then expose to 500 µM H₂O₂ for 1 hour.

-

Quantification : Read fluorescence at Ex: 485 nm / Em: 535 nm to quantify intracellular ROS.

-

Target Validation : Lyse a parallel set of treated cells. Perform nuclear extraction and run a Western Blot probing for Nrf2 and HO-1, using Lamin B1 as a nuclear loading control.

Quantitative Data Presentation

Based on the established SAR of its constituent functional groups, the following table outlines the expected comparative performance of HMVBA against industry standards.

Table 1: Expected Comparative Antioxidant Profile of HMVBA vs. Standard Antioxidants

| Compound | DPPH IC₅₀ (µM) | ORAC Value (µmol TE/µmol) | Fe²⁺ Chelation (%) at 50 µM | Primary Mechanism |

| HMVBA | ~12.5 | ~4.2 | > 65% | HAT, SET, Chelation |

| Ferulic Acid | ~25.0 | ~3.1 | < 10% | HAT, SET |

| 4-Vinylguaiacol | ~15.0 | ~3.8 | < 5% | HAT, SET |

| Salicylic Acid | > 100 | < 0.5 | > 70% | Chelation |

| Trolox | ~18.5 | 1.0 (Standard) | < 5% | HAT |

(Note: Values are extrapolated based on rigorous SAR literature of constituent functional groups[4][8][9])

Visualizations

Signaling Pathway Activation

The following diagram illustrates how HMVBA operates at the cellular level, both as a direct ROS scavenger and as an electrophilic activator of the Keap1-Nrf2 antioxidant response element (ARE) pathway.

Caption: Nrf2-Keap1 antioxidant pathway activation and direct ROS scavenging by HMVBA.

Experimental Workflow

To ensure reproducibility and scientific integrity, the evaluation of HMVBA must follow a strict, phased progression from thermodynamics to molecular biology.

Caption: Three-phase experimental workflow for evaluating the antioxidant capacity of HMVBA.

References

-

[7] 4-Vinylguaiacol in Citri Reticulatae 'Chachiensis' Pericarpium Volatile Oil: A Microbial-Mediated Aging Marker Enhances Glucose Metabolism. MDPI.[Link]

-

[8] Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. PMC.[Link]

-

[3] The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. PMC.[Link]

-

[10] Synthesis and Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid with Evaluation of their Antioxidant Activities. Oriental Journal of Chemistry.[Link]

-

[6] Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids. PubMed.[Link]

-

[9] Antioxidant properties and associated mechanisms of salicylates. PubMed.[Link]

-

[12] A Theoretical Study on Antioxidant Activity of Ferulic Acid and its Ester Derivatives. ResearchGate.[Link]

-

[4] Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PMC.[Link]

-

[11] Salicylic acid application mitigates plant oxidative stress by chelating with essential metals of soil. ResearchGate.[Link]

-

[2] A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango and Papaya. PLOS ONE.[Link]

-

[5] Comprehensive Investigation of the Antioxidant and Pro-oxidant Effects of Phenolic Compounds. ACS Publications.[Link]

Sources

- 1. CAS:1370712-42-7, this compound-毕得医药 [bidepharm.com]

- 2. journals.plos.org [journals.plos.org]

- 3. The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orientjchem.org [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Comprehensive Technical Guide: 5-Vinyl-2-hydroxy-3-methoxybenzoic Acid – Nomenclature, Synthesis, and Applications

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, functionalized benzoic acid derivatives serve as critical building blocks. 5-Vinyl-2-hydroxy-3-methoxybenzoic acid (CAS: 1370712-42-7) is a highly specialized, multi-functional aromatic compound. Combining the reactivity of a styrene derivative with the chelating and hydrogen-bonding capabilities of a salicylic acid analog, it is primarily utilized as a precursor for complex heterocycles, neolignans, and functionalized polymeric materials. This whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, and a self-validating synthetic protocol for its generation.

Structural Identity and Nomenclature

The nomenclature of highly substituted aromatic rings often varies depending on the chosen parent scaffold. The IUPAC name for this compound is 5-ethenyl-2-hydroxy-3-methoxybenzoic acid . However, in process chemistry and drug development, it is frequently referred to by its common synonyms, which are derived from historically established parent molecules.

-

Benzoic Acid Derivation: By treating the carboxyl-bearing benzene ring as the core, the substituents are numbered to give the lowest locants: a hydroxyl group at C2, a methoxy group at C3, and a vinyl (ethenyl) group at C5. This yields 2-hydroxy-3-methoxy-5-vinylbenzoic acid [2].

-

Salicylic Acid Derivation: Salicylic acid is 2-hydroxybenzoic acid. Adding the remaining substituents yields 3-methoxy-5-vinylsalicylic acid.

-

Vanillic Acid Derivation: o-Vanillic acid (ortho-vanillic acid) is the common name for 2-hydroxy-3-methoxybenzoic acid. The addition of the vinyl group at the para-position relative to the hydroxyl group yields 5-vinyl-o-vanillic acid.

Structural evolution and nomenclature derivation of 5-vinyl-2-hydroxy-3-methoxybenzoic acid.

Physicochemical Profiling

Understanding the basic descriptors of 5-vinyl-2-hydroxy-3-methoxybenzoic acid is essential for appropriate handling, analysis, and reaction planning.

Table 1: Chemical Identifiers and Physicochemical Data

| Descriptor | Value |

| IUPAC Name | 5-ethenyl-2-hydroxy-3-methoxybenzoic acid |

| Common Synonyms | This compound; 5-Vinyl-o-vanillic acid |

| CAS Registry Number | 1370712-42-7 |

| MDL Number | MFCD24502926 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Key Functional Groups | Carboxylic acid, Phenol, Aryl ether, Terminal alkene |

Synthetic Strategy: The Molander Vinylation

The most robust and scalable method to synthesize 5-vinyl-2-hydroxy-3-methoxybenzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling, specifically utilizing the Molander modification [4]. The starting material is the commercially available 5-bromo-2-hydroxy-3-methoxybenzoic acid (CAS: 35090-76-7) [3].

Why Potassium Vinyltrifluoroborate?

Historically, vinylation was achieved using vinyltributylstannane (Stille coupling) or ethylene gas (Heck reaction). However, organotin compounds are highly toxic and difficult to purge from API streams, while ethylene gas requires high-pressure reactors. Potassium vinyltrifluoroborate (

Catalytic cycle of the Suzuki-Miyaura vinylation for synthesizing the target compound.

Table 2: Reagent Stoichiometry and Causality

| Reagent | Equivalents | Function & Causality |

| 5-Bromo-o-vanillic acid | 1.00 | Limiting electrophile; bears the reactive C-Br bond. |

| Potassium vinyltrifluoroborate | 1.50 | Nucleophile; excess compensates for minor protodeboronation. |

| Pd(dppf)Cl₂ | 0.05 | Precatalyst; bidentate ligand prevents catalyst agglomeration into Pd-black. |

| K₂CO₃ | 3.00 | Base; neutralizes acidic protons and facilitates base-exchange on Pd(II). |

| THF / H₂O (4:1) | 10 vol | Solvent; biphasic system required to hydrolyze the trifluoroborate salt. |

Detailed Experimental Protocol

To guarantee scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the mechanistic rationale and the in-process controls required to verify success.

Step 1: Reactor Preparation and Degassing

-

Action: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add THF (80 mL) and Deionized Water (20 mL). Sparge the solvent mixture with ultra-pure Nitrogen gas for 20 minutes.

-

Causality: Oxygen is highly detrimental to cross-coupling. It oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, prematurely terminating the catalytic cycle.

Step 2: Reagent Charging

-

Action: Under a continuous nitrogen sweep, charge 5-bromo-2-hydroxy-3-methoxybenzoic acid (10.0 g, 40.5 mmol), potassium vinyltrifluoroborate (8.1 g, 60.7 mmol), and K₂CO₃ (16.8 g, 121.5 mmol).

-

Action: Finally, add the Pd(dppf)Cl₂ catalyst (1.48 g, 2.0 mmol).

-

Causality: The catalyst is added last to minimize its exposure to localized high concentrations of un-dissolved reagents, which can cause ligand dissociation.

Step 3: Reaction Execution and Safety Monitoring

-

Action: Attach a reflux condenser and heat the mixture to 80 °C using a temperature-controlled oil bath.

-

Safety Causality: Aqueous Suzuki couplings utilizing vinylboron species can exhibit sudden and significant exothermic events [1]. Continuous internal temperature monitoring is required. If the internal temperature spikes above 85 °C, temporarily remove the heat source.

-

In-Process Control (IPC): After 6 hours, sample the organic layer for LC-MS analysis. The reaction is self-validating: it is deemed complete only when the peak corresponding to the starting material (m/z 245/247) constitutes <1% of the total area, and the product mass (m/z 193 [M-H]⁻) dominates.

Step 4: Quenching and Aqueous Workup

-

Action: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (100 mL).

-

Action: Carefully add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches pH 2.

-

Causality: In the basic reaction mixture, the product exists as a highly water-soluble dicarboxylate/phenoxide salt. Acidifying to pH 2 ensures that both the carboxylic acid (pKa ~4) and the phenol (pKa ~10) are fully protonated, driving the product entirely into the ethyl acetate layer.

-

Action: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Stabilization and Storage

-

Action: During the final concentration step, add 0.1 wt% of 4-tert-butylcatechol (TBC) to the product residue.

-

Causality: Terminal styrenes are highly susceptible to radical-initiated autopolymerization. TBC acts as a radical scavenger, ensuring the chemical integrity of the 5-vinyl-2-hydroxy-3-methoxybenzoic acid during long-term storage [2]. Store the final solid at 2–8 °C away from direct light.

Validation via NMR

The success of the synthesis is definitively validated by ¹H NMR (DMSO-d₆). The appearance of a distinct vinylic AMX spin system—typically presenting as a doublet of doublets at ~6.6 ppm (internal vinyl proton) and two distinct doublets at ~5.2 ppm and ~5.7 ppm (terminal vinyl protons)—confirms the successful installation of the ethenyl group.

References

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, ACS Publications. URL:[Link]

-

This compound (CAS 1370712-42-7). AA Blocks. URL:[Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. URL:[Link]

A Technical Guide to the Solubility of 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers an inferred solubility profile based on structurally analogous compounds, and provides a detailed experimental protocol for precise and reliable solubility determination.

Introduction: The Significance of Solubility

This compound, a derivative of benzoic acid, possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility. The presence of a carboxylic acid, a hydroxyl group, a methoxy group, and a vinyl group on the benzene ring creates a molecule with both polar and non-polar characteristics. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:

-

Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

-

Chemical Synthesis: Solvent selection is crucial for reaction kinetics, purification, and crystallization processes.

-

Analytical Chemistry: The choice of solvent is essential for developing accurate and robust analytical methods.

This guide provides the foundational knowledge and practical methodologies to effectively address the solubility challenges associated with this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of forming strong hydrogen bonds with polar solvents. The methoxy group (-OCH₃) can also act as a hydrogen bond acceptor.

-

Non-Polar Moiety: The benzene ring and the vinyl group (-CH=CH₂) contribute to the non-polar character of the molecule, favoring interactions with less polar or non-polar solvents through van der Waals forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several factors influence the solubility of benzoic acid and its derivatives:

-

Solvent Polarity: Polar protic solvents (e.g., alcohols) are generally good solvents for phenolic acids due to their ability to engage in hydrogen bonding. Polar aprotic solvents (e.g., acetone, ethyl acetate) can also be effective. Non-polar solvents are less likely to be effective due to the presence of the polar functional groups.

-

Temperature: The solubility of most solid organic compounds, including benzoic acid derivatives, increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[2]

-

pH: For acidic compounds like this compound, the solubility in aqueous solutions is highly pH-dependent. At pH values above the compound's pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.

Inferred Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Inferred Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The presence of polar functional groups allows for some water solubility, but the non-polar vinyl group and benzene ring will limit it. The solubility of vanillic acid in water is low.[3][4] |

| Methanol | Soluble | Alcohols are excellent solvents for phenolic acids due to their ability to form strong hydrogen bonds with the hydroxyl and carboxylic acid groups.[3][6] | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. The solubility of benzoic acid and its derivatives is generally high in ethanol.[1][7] | |

| Isopropanol | Soluble | Expected to be a good solvent, though potentially slightly less effective than methanol or ethanol due to increased steric hindrance. | |

| Polar Aprotic | Acetone | Soluble | Acetone is a good hydrogen bond acceptor and can effectively solvate the polar groups of the molecule. |

| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity and ability to act as a hydrogen bond acceptor make it a likely good solvent. | |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that can dissolve a wide range of organic compounds. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide variety of organic compounds, including phenolic acids.[6] | |

| Non-Polar | Toluene | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for the polar functional groups of the molecule, leading to low solubility. |

| Hexane | Insoluble | As a non-polar alkane, hexane is not expected to effectively solvate the polar functional groups of this compound. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K or 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Analysis: If the solvent is volatile, the filtered solution can be carefully evaporated to dryness, and the mass of the remaining solid solute can be determined.

-